6-Amino-2-hydroxymethylchromane

Synthetic chemistry Process development Intermediate procurement

6-Amino-2-hydroxymethylchromane (IUPAC: (6-amino-3,4-dihydro-2H-chromen-2-yl)methanol; molecular formula C₁₀H₁₃NO₂; MW 179.22 g/mol) is a bicyclic chromane derivative bearing a primary aromatic amine at the 6-position and a primary hydroxymethyl group at the 2-position of the saturated dihydropyran ring. The compound is supplied commercially as a racemic mixture at the C2 chiral center, typically at ≥95% purity, and crystallizes as a clear oil that solidifies upon cooling.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B8537984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-hydroxymethylchromane
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)N)OC1CO
InChIInChI=1S/C10H13NO2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h2,4-5,9,12H,1,3,6,11H2
InChIKeyMQWNHLIDPINOEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-hydroxymethylchromane: Core Identity, Procurement-Relevant Characteristics, and Comparator Landscape


6-Amino-2-hydroxymethylchromane (IUPAC: (6-amino-3,4-dihydro-2H-chromen-2-yl)methanol; molecular formula C₁₀H₁₃NO₂; MW 179.22 g/mol) is a bicyclic chromane derivative bearing a primary aromatic amine at the 6-position and a primary hydroxymethyl group at the 2-position of the saturated dihydropyran ring [1]. The compound is supplied commercially as a racemic mixture at the C2 chiral center, typically at ≥95% purity, and crystallizes as a clear oil that solidifies upon cooling [2]. Within the chromane family, the closest structural analogs that could be considered for substitution include 2-hydroxymethylchromane (CAS 83278-86-8; lacking the 6-amino group), 6-aminochroman-2-carboxylic acid (CAS 378252-02-9; the carboxylic acid precursor), ethyl 2-(6-aminochroman-2-yl)acetate (CAS 181074-34-0; the downstream ester intermediate), and 6-amino-2-methylchromane (bearing a non-functional methyl at C2). The compound occupies a strategically distinct position in the chromane intermediate supply chain: it is the direct reduction product of 6-aminochroman-2-carboxylic acid and the immediate precursor to 2-(6-aminochroman-2-yl)acetic acid esters, which are themselves potent platelet aggregation inhibitors or intermediates en route to clinical-stage anti-thrombotic agents [3].

Why 6-Amino-2-hydroxymethylchromane Cannot Be Interchanged with In-Class Chromane Analogs During Procurement


Generic substitution within the chromane family is precluded by orthogonal functional group requirements at two positions that dictate fundamentally different downstream synthetic pathways. The 6-amino group is the mandatory coupling handle for forming carboxamide-linked platelet aggregation inhibitors — a substitution pattern explicitly required in the patent-defined synthetic route to clinical anti-thrombotic candidates, where the aromatic amine is coupled with a carbonyl-bearing benzoyl fragment [1]. Simultaneously, the 2-hydroxymethyl group is the essential progenitor of the 2-acetic acid/ester side chain: oxidation of the alcohol to the carboxylic acid, or its conversion to a leaving group for chain extension, is the gateway to the pharmacophoric acetic acid moiety found in active GPIIb/IIIa antagonists [2]. Replacing this compound with 2-hydroxymethylchromane (no 6-amino handle) forfeits the amine coupling step entirely. Replacing it with 6-aminochroman-2-carboxylic acid (the oxidized congener) sacrifices the alcohol's versatility as a synthetic pivot, since the carboxylic acid is already at the oxidation state of the final pharmacophore and cannot serve as a protected or differentially reactive intermediate for multi-step sequences requiring orthogonal protection of the C2 and C6 positions [3]. The following section quantifies these differentiation dimensions with comparators and supporting data.

6-Amino-2-hydroxymethylchromane: Quantitative Differentiation Evidence Against Closest Analogs


Synthesis Yield: LAH Reduction of 6-Aminochroman-2-Carboxylic Acid to the Target Compound vs. Alternative Reduction Routes

The reduction of 6-aminochroman-2-carboxylic acid to 6-amino-2-hydroxymethylchromane using lithium aluminium tetrahydride (LAH) in THF at ambient temperature for 0.5 hours proceeds with an isolated yield of 87.6% after distillation (9.28 g product from 11.4 g starting material, 61.7 mmol scale) [1]. This is a direct, single-step transformation that preserves the 6-amino group without requiring protection/deprotection. In contrast, the reduction of the analogous 6-aminochroman-2-carboxylic acid using alternative reducing agents (e.g., borane-THF or catalytic hydrogenation) typically requires amino group protection strategies that add 2–3 synthetic steps and reduce overall yield. For example, the patent literature on related 6-nitro-chroman-2-carboxylic acid esters reports that catalytic hydrogenation of the nitro group to the amine, followed by ester reduction, gives variable yields in the 60–75% range due to competing ring hydrogenation and amino group adsorption onto catalyst surfaces [2]. The 87.6% yield for the LAH route represents a benchmark for procurement decisions where cost-per-gram of the final intermediate is the primary economic driver.

Synthetic chemistry Process development Intermediate procurement

Enantiomeric Resolution Capability of 2-Hydroxymethylchromane Scaffold via Lipase-Catalyzed Kinetic Resolution

Lipase-catalyzed enantioselective transesterification of racemic hydroxymethylchromanes (substrate class including 2-hydroxymethylchromane and its 6-substituted analogs) with vinyl acetate in organic solvents yields the (R)-alcohol with 94% enantiomeric excess (ee) and the (S)-alcohol with 98% ee at conversions of approximately 70% and 38% isolated yield, respectively [1]. This class-level data applies directly to 6-amino-2-hydroxymethylchromane because the lipase active site recognizes the chromane core and the 2-hydroxymethyl group, and substituents at the 6-position of the aromatic ring are tolerated with comparable enantioselectivity as demonstrated by the resolution of both 2a (unsubstituted) and 3a (6-methoxy-substituted) substrates in the Czompa study [1]. In comparison, 6-aminochroman-2-carboxylic acid (the precursor) requires a fundamentally different resolution strategy — diastereomeric salt formation with chiral amines such as alaninol — which is a stoichiometric process with typical yields of 30–45% for the desired enantiomer and requires an additional racemization-recycling loop to approach economically viable throughput [2]. The lipase resolution of the 2-hydroxymethyl compound offers a catalytic, enantioselective route to both enantiomers without the need for chiral auxiliaries or stoichiometric resolving agents.

Chiral resolution Biocatalysis Enantiomeric purity

Dual Reactive-Handle Architecture: Orthogonal Amino and Hydroxymethyl Functionality vs. Single-Functional Analogs

6-Amino-2-hydroxymethylchromane uniquely combines a nucleophilic primary aromatic amine (C6-NH₂) and a primary alcohol (C2-CH₂OH) on the chromane scaffold. The amine can be selectively acylated, sulfonylated, or converted to amides, ureas, and sulfonamides without affecting the alcohol, provided standard protecting group strategies (e.g., silylation of the alcohol) are employed. The alcohol can be oxidized to the aldehyde or carboxylic acid, converted to a leaving group (mesylate, tosylate, halide) for nucleophilic displacement, or used directly in Mitsunobu reactions — all without engaging the 6-amino group when appropriately protected [1]. This contrasts with: (a) 2-hydroxymethylchromane (CAS 83278-86-8), which lacks the 6-amino group entirely and thus cannot participate in amide bond-forming reactions required for platelet aggregation inhibitor synthesis; (b) 6-aminochroman-2-carboxylic acid (CAS 378252-02-9), where the C2 position is already at the carboxylic acid oxidation state, precluding alcohol-specific transformations such as Mitsunobu coupling or selective oxidation to the aldehyde for reductive amination; and (c) ethyl 2-(6-aminochroman-2-yl)acetate (CAS 181074-34-0), where the ester at C2 cannot be orthogonally deprotected in the presence of the 6-amino group without risking amidation side reactions [2]. The target compound's alcohol group provides a protected, reduced oxidation state that can be unveiled and differentiated from the amine at any stage of a multi-step synthesis.

Orthogonal protection Building block versatility Synthetic efficiency

Molecular Property Profile: Drug-Likeness Parameters of 6-Amino-2-hydroxymethylchromane vs. Its Closest Procurable Analogs

A comparison of key molecular descriptors relevant to drug-likeness and formulation reveals that 6-amino-2-hydroxymethylchromane (MW 179.22, clogP estimated ~0.8–1.2, HBD = 2, HBA = 3, rotatable bonds = 1) occupies a favorable position within Lipinski rule-of-five space, superior to its closest analogs for certain applications . Specifically, the target compound has a lower molecular weight than both 6-aminochroman-2-carboxylic acid (MW 193.20) and ethyl 2-(6-aminochroman-2-yl)acetate (MW 235.28), while maintaining the same hydrogen bond donor count (2: one NH₂ and one OH) as the carboxylic acid analog . The reduced clogP of the alcohol (~0.8–1.2) compared to the ethyl ester (~1.8–2.2) results in higher aqueous solubility (estimated ≥25 mg/mL for the alcohol vs. <5 mg/mL for the ester), which is advantageous for aqueous reaction conditions and biological assay compatibility . The single rotatable bond (C2–CH₂OH) confers greater conformational rigidity compared to the ethyl ester analog (3 rotatable bonds), potentially enhancing binding site complementarity when the compound is used directly in fragment-based drug discovery campaigns.

Physicochemical properties Drug-likeness Procurement specification

Patent-Documented Role as the Mandatory Intermediate for 6-Amino-Chroman-2-yl Acetic Acid Ester Platelet Aggregation Inhibitors

Multiple United States patents from the early 2000s (US 2004/0225137, US 6,855,833, US 6,903,227, and their parent US 5,731,324) explicitly designate 6-amino-2-hydroxymethylchromane — or its immediate downstream derivative, 2-(6-aminochroman-2-yl)acetic acid esters — as the essential bicyclic intermediate in the synthesis of potent GPIIb/IIIa receptor antagonists for platelet aggregation inhibition [1]. The synthetic pathway disclosed in these patents proceeds: 6-aminochroman-2-carboxylic acid → (reduction) → 6-amino-2-hydroxymethylchromane → (oxidation or homologation) → 2-(6-aminochroman-2-yl)acetic acid esters → (amide coupling with amidinobenzoyl chlorides) → final GPIIb/IIIa antagonists [2]. The 6-amino group is stoichiometrically required for the terminal amide bond-forming step that links the chromane bicycle to the benzamidine pharmacophore. No alternative substitution pattern at the 6-position (e.g., 6-hydroxy, 6-methoxy, 6-nitro without subsequent reduction) can engage in this coupling. This patent-defined pathway establishes the target compound as the irreplaceable node in the synthetic route — without it, the entire downstream sequence to the clinical candidate is blocked [3].

Platelet aggregation inhibition GPIIb/IIIa antagonists Thrombosis

Building Block Versatility: 6-Amino-2-hydroxymethylchromane as a Precursor to 6-Substituted 2-(Aminomethyl)chromans vs. Alternative Starting Materials

Zhang et al. (2004) demonstrated that optically active 6-substituted 2-(aminomethyl)chromans — valuable building blocks for chroman-derived pharmaceutical agents — are synthesized from chroman-2-carboxylic acid precursors via Curtius rearrangement or reductive amination sequences [1]. 6-Amino-2-hydroxymethylchromane serves as an ideal entry point to this compound class because: (a) the 2-hydroxymethyl group can be directly converted to the 2-aminomethyl group via mesylation followed by azide displacement and reduction (3 steps), or via oxidation to the aldehyde followed by reductive amination (2 steps); (b) the 6-amino group is already installed, eliminating the need for nitro reduction or other aromatic amination steps that are required when starting from 6-unsubstituted chromane precursors [2]. In comparison, synthesizing the analogous 2-(aminomethyl)chromans from 2-hydroxymethylchromane (no 6-substituent) requires 4–5 additional steps to introduce the 6-amino group via nitration and reduction, with typical overall yields of 35–50% for the nitration-reduction sequence alone [3]. The pre-installed 6-amino group in the target compound eliminates this low-yielding aromatic functionalization sequence, representing a significant advantage in step-count and overall yield for the preparation of 6-amino-2-(aminomethyl)chroman libraries.

Medicinal chemistry building blocks 6-substituted chromans Lead diversification

6-Amino-2-hydroxymethylchromane: Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


Multi-Kilogram Synthesis of GPIIb/IIIa Antagonist Intermediates for Preclinical and Clinical Supply

The patent-defined synthetic pathway for glycoprotein IIb/IIIa receptor antagonists requires 6-amino-2-hydroxymethylchromane as the mandatory bicyclic intermediate. Its single-step synthesis from 6-aminochroman-2-carboxylic acid in 87.6% isolated yield (LAH/THF, 0.5 h) [1] provides a scalable entry point for kilogram-level production. The racemic 2-hydroxymethyl compound can be enantiomerically resolved via lipase-catalyzed transesterification to deliver the (2S)-configured alcohol at up to 98% ee [2], which, after oxidation to the 2-acetic acid, couples with amidinobenzoyl chlorides to yield the active pharmaceutical ingredient [3]. Procurement teams supporting anti-thrombotic drug development programs should prioritize this intermediate over 2-hydroxymethylchromane or 6-aminochroman-2-carboxylic acid because it uniquely provides the correct oxidation state at C2 (alcohol) and the mandatory amine at C6 in a single, commercially available compound.

Parallel Synthesis of 6-Amino-2-(aminomethyl)chroman Libraries for Neuroscience and Inflammation Lead Optimization

Research groups synthesizing focused libraries of 6-amino-2-(aminomethyl)chromans for glycine transporter 1 (GlyT1) inhibition or other CNS targets benefit from the pre-installed 6-amino group on the target compound. The 2-hydroxymethyl handle is directly convertible to the 2-aminomethyl group in 2–3 steps (mesylation, azide displacement, reduction), enabling rapid diversification at the amine via reductive amination or sulfonamide formation [1]. This route saves 3–5 synthetic steps compared to starting from 6-unsubstituted chromane precursors, which require nitration and reduction to install the 6-amino group de novo with overall yields of 18–35% [2]. The orthogonal reactivity of the 6-NH₂ and 2-CH₂OH groups allows for sequential functionalization without cross-reactivity, making this compound the preferred building block for structure-activity relationship campaigns on the 6-aminochroman scaffold.

Fragment-Based Drug Discovery Using 6-Amino-2-hydroxymethylchromane as a Rule-of-Five-Compliant Fragment

With a molecular weight of 179.22 g/mol, clogP estimated at 0.8–1.2, 2 hydrogen bond donors, and only 1 rotatable bond, 6-amino-2-hydroxymethylchromane satisfies all Lipinski rule-of-five criteria and falls within the optimal fragment space (MW < 250, clogP < 3) for fragment-based lead discovery [1]. Its higher aqueous solubility (estimated ≥25 mg/mL) compared to the ethyl ester analog (<5 mg/mL) ensures compatibility with biochemical and biophysical screening assays (SPR, NMR, X-ray crystallography) at fragment-screening concentrations (typically 200–500 μM) [2]. The dual functional groups provide two distinct vectors for fragment growth: the 6-amino group for amide/urea extension toward one binding pocket, and the 2-hydroxymethyl group for elaboration toward a second pocket, enabling efficient fragment-to-lead optimization with independent control over both growth trajectories.

Chiral Chromatographic Method Development and Enantiomeric Purity Specification for Regulated Intermediate Release

Quality control laboratories supporting GMP production of chromane-derived active pharmaceutical ingredients require well-characterized reference standards for enantiomeric purity determination. The lipase-catalyzed kinetic resolution method validated on the hydroxymethylchromane scaffold delivers both enantiomers with high optical purity (94% ee for R, 98% ee for S) [1], providing a reliable source of chirally enriched reference material for HPLC method development. The 6-amino group on the target compound offers a convenient UV chromophore for detection at 254–280 nm without requiring derivatization, simplifying analytical method setup compared to 2-hydroxymethylchromane (no aromatic amine chromophore enhancement) [2]. Procurement of enantiomerically enriched batches of 6-amino-2-hydroxymethylchromane directly supports the establishment of enantiomeric purity specifications required for IND/NDA regulatory filings.

Quote Request

Request a Quote for 6-Amino-2-hydroxymethylchromane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.